Z-GLN(MTT)-OH

描述

Z-GLN(MTT)-OH, also known as carbobenzoxy-l-glutaminylglycine, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is often used in the synthesis of hydrogels and other biopolymers, making it a valuable tool in various fields such as chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Z-GLN(MTT)-OH typically involves the use of microbial transglutaminase (MTG) as a crosslinking agent. The compound is synthesized by integrating carbobenzoxy-l-glutaminylglycine into gelatin polymers via enzymatic crosslinking.

Industrial Production Methods: Industrial production of this compound involves optimizing the conditions for enzymatic reactions. The use of microbial transglutaminase in organic, non-aqueous, and aqueous media has significantly supported the growing demand for new biotechnological and pharmacological products . The enzyme’s ability to catalyze the formation of isopeptide bonds between the γ-amide group of glutamines and the ε-amino group of lysine makes it a versatile catalyst for generating protein-protein and protein-small molecule conjugates .

化学反应分析

Types of Reactions: Z-GLN(MTT)-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its role in crosslinking reactions facilitated by microbial transglutaminase. These reactions involve the grafting of this compound onto gelatin peptide chains, leading to the formation of hydrogels with enhanced mechanical properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include microbial transglutaminase, water-DMSO mixtures, and other primary amine-containing substrates. The reaction conditions typically involve enzymatic crosslinking at controlled temperatures and pH levels to ensure optimal product formation .

Major Products Formed: The major products formed from the reactions involving this compound are hydrogels with improved mechanical and conductive properties. These hydrogels exhibit high storage modulus, compressive strength, tensile strength, and elongation at break, making them suitable for various applications .

科学研究应用

Biochemical and Cellular Applications

Cell Viability and Apoptosis Inhibition

Z-GLN(MTT)-OH is notably utilized in studies examining cell viability and apoptosis. Research indicates that glutamine can significantly enhance cell survival under stress conditions, such as high glucose levels and hypoxia/reoxygenation. For instance, studies using H9C2 cardiomyoblast cells demonstrated that treatment with glutamine reduced apoptosis rates in cells subjected to oxidative stress, suggesting its protective role against ischemia/reperfusion injury. The MTT assay results showed a concentration-dependent increase in cell viability when treated with glutamine, highlighting its potential as a therapeutic agent in diabetic heart conditions .

Antioxidant Properties

Glutamine's role as a precursor to glutathione, a critical antioxidant, has been explored extensively. In various experimental setups, including hepatocyte cultures exposed to toxic compounds like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), supplementation with glutamine improved cell viability and reduced oxidative stress markers. The MTT assay confirmed that glutamine treatment led to significant increases in antioxidant capacity while decreasing DNA damage indicators .

Material Science Applications

Hydrogel Development

This compound has been incorporated into hydrogels for biomedical applications. Research has shown that hydrogels modified with Z-GLN can exhibit enhanced mechanical properties and biocompatibility. For example, gelatin-based hydrogels incorporating Z-GLN demonstrated improved thermal stability and mechanical toughness, making them suitable for use in biosensors and wearable health-monitoring devices. The covalent attachment of Z-GLN to gelatin chains through microbial transglutaminase catalysis has been shown to enhance the hydrogel's performance in detecting physiological activities .

Cancer Research

Targeted Therapeutics

The application of this compound extends to cancer research, particularly in the development of targeted therapies. Studies have investigated the cytotoxic effects of nanoparticles functionalized with glutamine derivatives on cancer cells. For instance, silver nanoparticles conjugated with glutamine exhibited selective toxicity towards colon cancer cells compared to normal fibroblast cells. The MTT assay revealed a significant reduction in cell viability of cancer cells upon treatment with these nanoparticles, suggesting a potential avenue for targeted cancer therapies .

Summary of Findings

作用机制

The mechanism of action of Z-GLN(MTT)-OH involves the enzymatic crosslinking of the compound with gelatin polymers. Microbial transglutaminase catalyzes the formation of isopeptide bonds between the γ-amide group of glutamines and the ε-amino group of lysine, leading to the formation of hydrogels with enhanced properties .

相似化合物的比较

Z-GLN(MTT)-OH is unique in its ability to enhance the mechanical and conductive properties of hydrogels through enzymatic crosslinking. Similar compounds include other derivatives of carbobenzoxy-l-glutaminylglycine, such as Z-Gln-Gly, which also serve as efficient acyl donors for microbial transglutaminase . this compound stands out due to its specific application in the synthesis of hydrogels with superior mechanical properties.

生物活性

Z-GLN(MTT)-OH is a compound that has garnered attention in biomedical research, particularly for its potential applications in cancer therapy and other therapeutic areas. This article delves into the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological assays, and case studies.

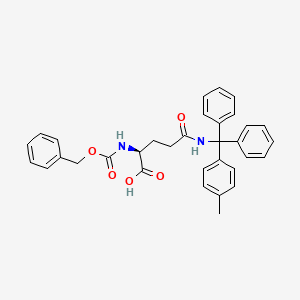

Chemical Structure and Synthesis

This compound is a derivative of glutamine modified with an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) moiety. The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for the precise assembly of peptide sequences while minimizing side reactions. The efficiency of this method can be enhanced by using coupling reagents like HATU or BOP, which facilitate the formation of peptide bonds with reduced racemization rates .

Biological Assays

The biological activity of this compound has been evaluated through various in vitro assays, primarily focusing on its cytotoxic effects against cancer cell lines. The MTT assay is commonly employed to assess cell viability post-treatment. In these studies, this compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and PC-3 (prostate cancer).

IC50 Values

The half-maximal inhibitory concentration (IC50) is a crucial parameter in determining the potency of a compound. The IC50 values for this compound were determined through dose-response curves generated from the MTT assay. Compounds exhibiting significant cytotoxicity were further analyzed to understand their mechanisms of action.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Apoptosis Induction : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been implicated in the cytotoxic effects of this compound, contributing to oxidative stress within cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with a notable increase in caspase activity, indicating activation of apoptotic pathways .

- Hepatocellular Carcinoma : In HepG-2 cells, this compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, enhancing its efficacy as an anticancer agent .

In Silico Studies

In addition to experimental assays, computational studies have been conducted to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest that the compound interacts favorably with proteins involved in cell signaling and apoptosis regulation .

属性

IUPAC Name |

(2S)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N2O5/c1-24-17-19-28(20-18-24)33(26-13-7-3-8-14-26,27-15-9-4-10-16-27)35-30(36)22-21-29(31(37)38)34-32(39)40-23-25-11-5-2-6-12-25/h2-20,29H,21-23H2,1H3,(H,34,39)(H,35,36)(H,37,38)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSOCLFFNPGXTD-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201144089 | |

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-N2-[(phenylmethoxy)carbonyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144317-19-1 | |

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-N2-[(phenylmethoxy)carbonyl]-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144317-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Methylphenyl)diphenylmethyl]-N2-[(phenylmethoxy)carbonyl]-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201144089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。